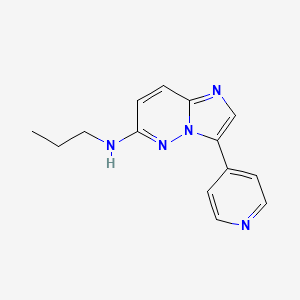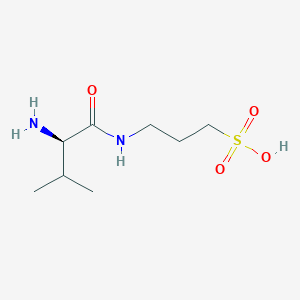
(R)-Valiltramiprosate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Valiltramiprosate is a chiral compound with potential applications in various scientific fields. It is a derivative of tramiprosate, which has been studied for its potential therapeutic effects, particularly in the context of neurodegenerative diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Valiltramiprosate typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. The process may include steps such as:
Chiral Resolution: Using chiral agents to separate the enantiomers.
Asymmetric Synthesis: Employing chiral catalysts or reagents to favor the formation of the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-Valiltramiprosate may involve large-scale chiral resolution techniques or the use of continuous flow reactors to optimize the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
®-Valiltramiprosate can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction to simpler compounds using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, especially in neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-Valiltramiprosate involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes.
Modulating Receptors: Interacting with receptors to alter their activity.
Affecting Signaling Pathways: Influencing cellular signaling pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Tramiprosate: The parent compound, studied for similar therapeutic effects.
Other Chiral Amines:
Uniqueness
®-Valiltramiprosate is unique due to its specific chiral configuration, which may confer distinct biological activity and therapeutic potential compared to its enantiomer or other similar compounds.
Propiedades
Fórmula molecular |
C8H18N2O4S |
|---|---|
Peso molecular |
238.31 g/mol |
Nombre IUPAC |
3-[[(2R)-2-amino-3-methylbutanoyl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C8H18N2O4S/c1-6(2)7(9)8(11)10-4-3-5-15(12,13)14/h6-7H,3-5,9H2,1-2H3,(H,10,11)(H,12,13,14)/t7-/m1/s1 |
Clave InChI |
NRZRFNYKMSAZBI-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)NCCCS(=O)(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)NCCCS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


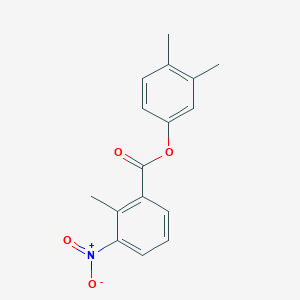
![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937836.png)
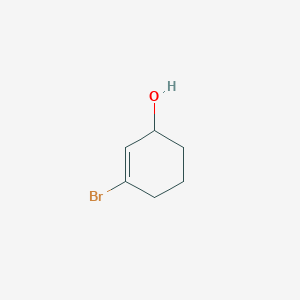
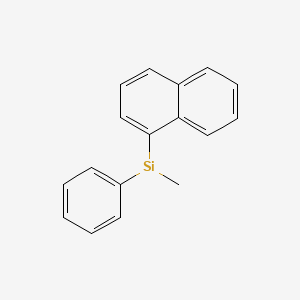
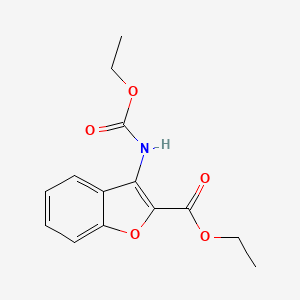
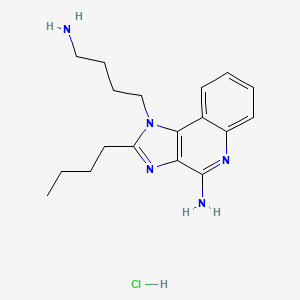

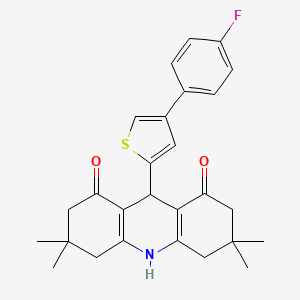
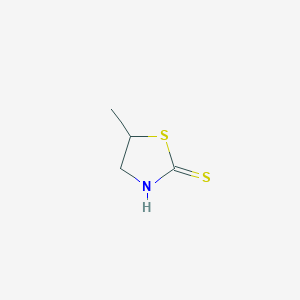

![2-(4-Iodophenyl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11937894.png)

